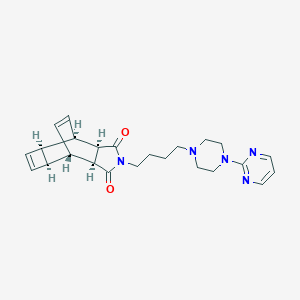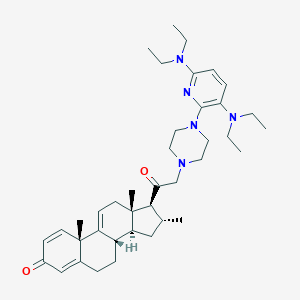
4-Bromo-2,3-dimethylbenzaldehyde
Vue d'ensemble
Description
4-Bromo-2,3-dimethylbenzaldehyde is a brominated derivative of dimethylbenzaldehyde. The introduction of a bromine atom into the benzaldehyde framework can significantly influence the molecule's reactivity, physical, and chemical properties, making it an interesting subject for study in organic chemistry and materials science.
Synthesis Analysis
While specific synthesis methods for 4-Bromo-2,3-dimethylbenzaldehyde are not directly found, related compounds and general synthetic strategies provide insight. Bromination of benzaldehydes is a common synthetic route, involving the direct substitution of hydrogen by bromine in the presence of a suitable catalyst or under controlled conditions to achieve selectivity for the desired bromo-derivative.
Molecular Structure Analysis
The molecular structure and crystalline arrangement of bromo-dimethoxybenzaldehydes have been studied, showing that bromine substitution affects intermolecular interactions, including H···H, C···H, H···Br, and Br···Br contacts. Such changes can influence the compound's electronic properties and stability. Theoretical calculations and X-ray diffraction techniques are often used to analyze the geometric and electronic structures, providing insights into the molecule's reactivity and potential applications in nonlinear optical materials due to the effect of bromine on enhancing optical susceptibilities (Aguiar et al., 2022).
Applications De Recherche Scientifique
Synthesis and Characterization of Chromene Derivatives :
- Chromene derivatives, synthesized using compounds including 5-bromo-2-hydroxybenzaldehyde, show significant potential in pharmaceutical applications, particularly as anticancer drugs. The synthesis and kinetic studies of these compounds have been of considerable interest due to their biological activities (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Metabolism Studies of Psychoactive Phenethylamines :
- The in vivo metabolism of psychoactive phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied in rats. The metabolites of these compounds, derived from benzaldehyde structures, are critical for understanding their pharmacological and toxicological profiles (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Palladium-Catalyzed Cross-Coupling Applications :
- Bromobenzaldehydes, including 2-bromobenzaldehyde, have been utilized in palladium-catalyzed cross-coupling reactions for the synthesis of biologically and materially significant compounds (Ghosh & Ray, 2017).
Synthesis of Dimethylbenzaldehydes :
- The synthesis of various dimethylbenzaldehydes, including 3,4-dimethylbenzaldehyde, has been explored for potential applications in organic synthesis and material science (Hu, Lu, Liu, Wei, & Liu, 2010).
Study of Nonlinear Optical Properties :
- The impact of bromine substitution on benzaldehydes, including dimethoxybenzaldehydes, has been investigated for their nonlinear optical properties. These studies are crucial for the development of new materials for optical applications (Aguiar, Dias Dos Santos, Borges, Navarrete, Aguirre, Valverde, Camargo, Oliveira, Osório, & Fonseca, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-2,3-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWUAPOQQCHWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dimethylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)

![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)

![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)






